
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol This compound features a cyclopropyl group attached to a pyridine ring, making it a unique structure in organic chemistry
準備方法
The synthesis of 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one involves several steps. One common method includes the reaction of 2-bromopyridine with cyclopropylmethyl ketone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)ethan-1-one: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
1-(2-(Pyridin-3-yl)cyclopropyl)ethan-1-one: The position of the pyridine ring nitrogen atom is different, which can affect the compound’s reactivity and biological activity
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1-(2-pyridin-2-ylcyclopropyl)ethanone |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-6-9(8)10-4-2-3-5-11-10/h2-5,8-9H,6H2,1H3 |
InChIキー |
FUFAJCRLGJVYBG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CC1C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
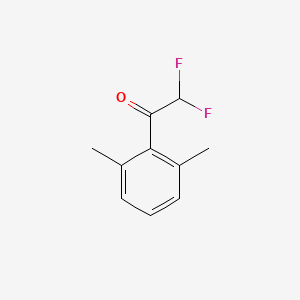
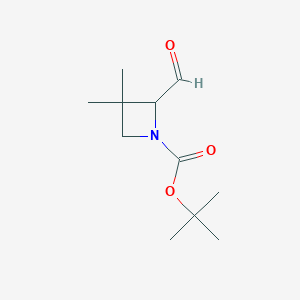
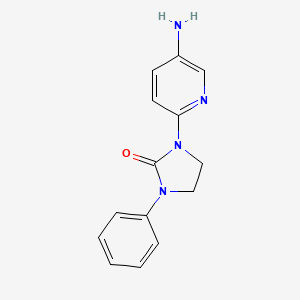
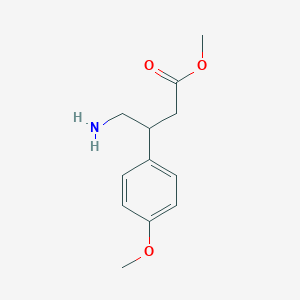
![1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521669.png)
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)

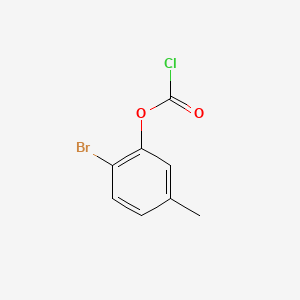
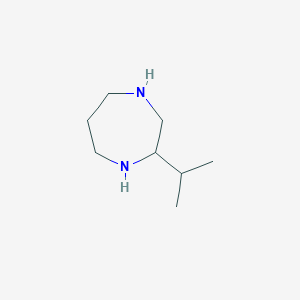
![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)

![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)
